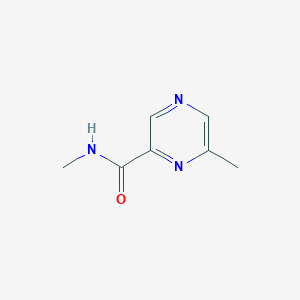
N,6-Dimethylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-Dimethylpyrazine-2-carboxamide is an organic compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with methyl groups at the N and 6 positions and a carboxamide group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,6-Dimethylpyrazine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyrazine with an appropriate carboxylating agent under controlled conditions. For instance, the reaction with phosgene or its derivatives in the presence of a base can yield the desired carboxamide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Reactant Preparation: Purification of 2,6-dimethylpyrazine.
Reaction: Carboxylation using phosgene or similar reagents.
Purification: Crystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: N,6-Dimethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N,6-Dimethylpyrazine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,6-Dimethylpyrazine-2-carboxamide exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
N,6-Dimethylpyrazine-2-carboxamide can be compared with other pyrazine derivatives:
N,2-Dimethylpyrazine: Similar structure but different substitution pattern, leading to distinct chemical properties.
2,6-Dimethylpyrazine: Lacks the carboxamide group, resulting in different reactivity and applications.
Pyrazine-2-carboxamide: Similar functional group but without methyl substitutions, affecting its chemical behavior and uses.
This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties, making it valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C7H9N3O |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
N,6-dimethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-5-3-9-4-6(10-5)7(11)8-2/h3-4H,1-2H3,(H,8,11) |
InChI-Schlüssel |
VCIWVMLXDXPVKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=N1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



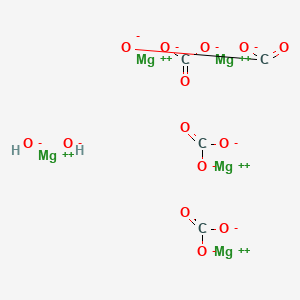

![7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13108814.png)
![6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine](/img/structure/B13108822.png)

![6-Chlorobenzo[d]isoxazole-3-carbohydrazide](/img/structure/B13108836.png)
![3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13108839.png)
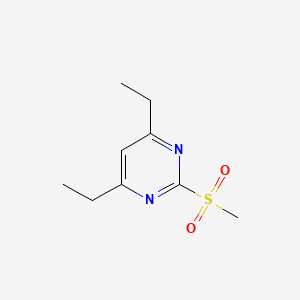
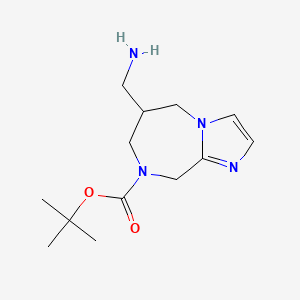

![4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde](/img/structure/B13108850.png)
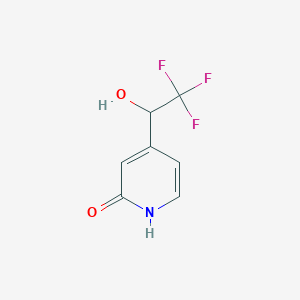
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)
